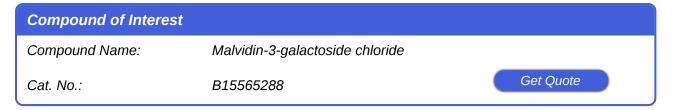


An In-depth Technical Guide to the Physicochemical Properties of Malvidin-3-galactoside

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Malvidin-3-galactoside, a prominent anthocyanin, is a water-soluble pigment responsible for the rich red, purple, and blue hues observed in numerous fruits and flowers, most notably in blueberries.[1][2] As a glycoside of malvidin, it belongs to the flavonoid family of polyphenolic compounds.[2] Beyond its role as a natural colorant, Malvidin-3-galactoside has garnered significant scientific interest due to its potent antioxidant properties and potential health benefits, including anti-inflammatory and anti-cancer activities.[3][4][5] This technical guide provides a comprehensive overview of the core physicochemical properties of Malvidin-3-galactoside, detailed experimental protocols for its analysis, and a visualization of its interactions with key cellular signaling pathways, catering to the needs of researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties

The physicochemical characteristics of Malvidin-3-galactoside are fundamental to its stability, bioavailability, and biological activity. A summary of these properties is presented below, with quantitative data organized for clarity and comparative analysis.



Table 1: Core Physicochemical Properties of Malvidin-3-

galactoside

Property	Value	Source(s)
IUPAC Name	(2S,3R,4S,5R,6R)-2-[5,7-dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)chromenyliu m-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol	[PubChem CID: 5484292]
Synonyms	Primulin, Malvidin 3-O-beta-D-galactopyranoside	[PubChem CID: 5484292]
Chemical Formula	C23H25O12 ⁺	[PubChem CID: 5484292]
Molecular Weight	493.4 g/mol	[PubChem CID: 5484292, 34]
Melting Point	>300 °C	[6]
Predicted Water Solubility	0.46 g/L	[7]
Solubility (Qualitative)	Soluble in methanol and water.	[8]

Stability Profile

Malvidin-3-galactoside, like other anthocyanins, is sensitive to various environmental factors that can impact its structure and color stability.

- pH: The color of Malvidin-3-galactoside is highly pH-dependent. In acidic conditions, it
 typically appears red, while it transitions to bluish and eventually colorless or yellowish hues
 as the pH increases towards neutral and alkaline conditions. This is due to structural
 transformations of the flavylium cation.[9][10]
- Temperature: Elevated temperatures can lead to the degradation of Malvidin-3-galactoside, resulting in a loss of color and biological activity. Thermal degradation is a significant consideration in the processing and storage of products containing this anthocyanin.[11][12]



• Light: Exposure to light, particularly UV light, can accelerate the degradation of Malvidin-3-galactoside. Therefore, protection from light is crucial during storage and handling to maintain its integrity.[9]

Spectral Characteristics

Spectroscopic techniques are essential for the identification and quantification of Malvidin-3-galactoside.

Table 2: Spectral Data for Malvidin-3-galactoside

Spectroscopic Data	Details	Source(s)
UV-Vis (λmax)	~520-540 nm (in acidic methanol)	[13]
¹H NMR (600 MHz, CD₃OD)	δ 8.86 (s, 1H), 7.93 (s, 2H), 6.84 (d, J = 1.9 Hz, 1H), 6.59 (d, J = 1.9 Hz, 1H), 5.35 (d, J = 7.8 Hz, 1H), 3.95 (s, 6H), 3.88- 3.92 (m, 1H), 3.79-3.83 (m, 1H), 3.73-3.77 (m, 1H), 3.66- 3.70 (m, 1H), 3.58-3.62 (m, 1H)	[3]
¹³ C NMR (150 MHz, CD₃OD)	δ 164.2, 159.1, 157.7, 149.8, 147.5, 145.3, 136.4, 119.9, 113.7, 113.3, 109.4, 104.4, 95.2, 77.5, 75.2, 72.1, 69.1, 62.8, 57.2	[3]
ESI-MS/MS	[M] ⁺ at m/z 493. Fragmentation yields a major ion at m/z 331, corresponding to the malvidin aglycone.	[3][14]

Experimental Protocols

Detailed methodologies are crucial for the accurate study and application of Malvidin-3-galactoside.



Isolation and Purification from Blueberries

This protocol outlines a general procedure for the extraction and purification of Malvidin-3-galactoside from blueberries.



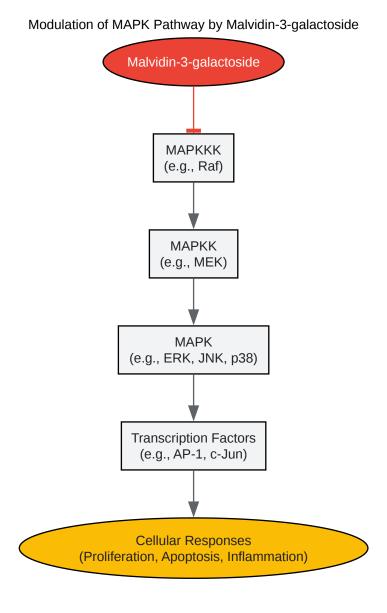
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Caption: Malvidin-3-galactoside inhibits the PI3K/AKT signaling pathway.

MAPK Signaling Pathway

The mitogen-activated protein kinase (MAPK) pathway is another critical regulator of cell growth and differentiation that can be modulated by Malvidin-3-galactoside. [1][4]





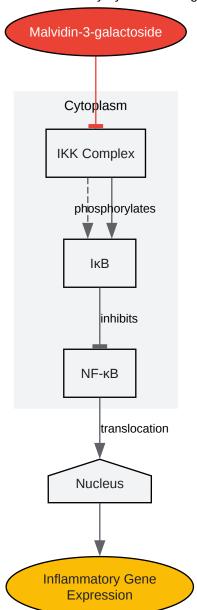
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Caption: Malvidin-3-galactoside modulates the MAPK signaling cascade.

NF-κB Signaling Pathway

Malvidin-3-galactoside exhibits anti-inflammatory effects by inhibiting the NF-κB signaling pathway, a key regulator of the inflammatory response. [3][6]





Inhibition of NF-кВ Pathway by Malvidin-3-galactoside

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Caption: Malvidin-3-galactoside inhibits NF-kB signaling.

Conclusion

This technical guide provides a detailed overview of the physicochemical properties of Malvidin-3-galactoside, along with standardized protocols for its analysis and a visual



representation of its interaction with key cellular pathways. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, facilitating further investigation into the therapeutic potential of this promising natural compound. A thorough understanding of its fundamental characteristics is paramount for its effective application in food science, nutrition, and medicine.

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